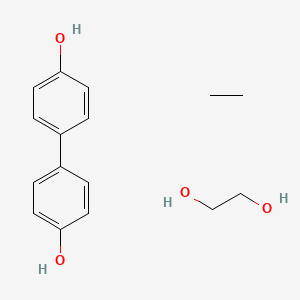

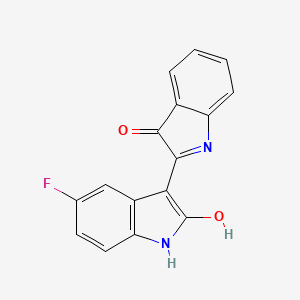

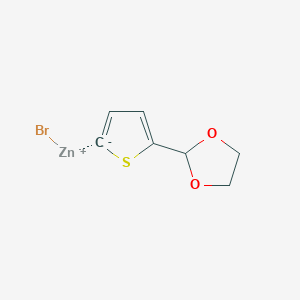

![molecular formula C12H10N6O2 B3068210 1,6-Dimethyl-3-(4-pyridyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione CAS No. 32502-20-8](/img/structure/B3068210.png)

1,6-Dimethyl-3-(4-pyridyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Overview

Description

Pyrimidotriazine derivatives are known to be the base of a group of natural antibiotics including fervenulin, toxoflavin, MSD-92, and reumycin . They are structurally similar to purines and isomeric to pteridines – compounds that make up nucleic and folic acids .

Synthesis Analysis

Pyrimidotriazine derivatives can be synthesized by condensation of alloxane with S-alkylisothiosemicarbazide . It was also demonstrated that various 3-amino derivatives of 6-azalumazine can be obtained by nucleophilic substitution of 3-alkylthio group .Molecular Structure Analysis

The molecular structure of pyrimidotriazine derivatives is similar to purines and isomeric to pteridines . They contain a pyrimidine ring fused with a triazine ring .Chemical Reactions Analysis

Pyrimidotriazine derivatives can undergo various chemical reactions. For example, they can react with enamine derivative of morpholine and 5-,6-,7- and 8-membered cyclic ketones to afford pyridazine derivatives .Scientific Research Applications

Synthesis Methods and Molecular Modifications

Synthesis Pathways : A new route to substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones, including 1,6-Dimethyl-3-(4-pyridyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione, has been developed using pre-formed hydrazone intermediates. This method allows the generation of compounds with various substitutions, showing the versatility of this heterocyclic scaffold in scientific research (Turbiak & Showalter, 2009).

Derivative Exploration : Investigations into pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione derivatives as novel small molecule amplifiers of heat shock factor 1 transcriptional activity have led to the discovery of compounds with significant cytoprotective properties (Zhou et al., 2009).

Chemical Transformation Techniques : The synthesis of N(1)-(substituted)-pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones, which are analogues of natural products like toxoflavin, has been reported. This method broadens the scope of R(1) substituents, allowing for greater diversity in scientific applications (Turbiak & Showalter, 2009).

Biological and Pharmaceutical Research

Cytoprotection and Pharmacokinetics : Some derivatives of pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione have shown potent cytoprotective effects from rotenone toxicity. These compounds have been optimized for improved drug profiles, including high CC50/EC50 ratios and good metabolic stability, indicating potential therapeutic applications (Zhou et al., 2009).

Anticancer Potential : A study on the synthesis and anticancer evaluation of novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine has shown promising results against human lung carcinoma. This highlights the potential of these compounds in cancer research and treatment (El-Kalyoubi, 2018).

Environmental and Green Chemistry

- Green Synthesis Approaches : An environmentally friendly synthesis of 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones has been developed. This method emphasizes green chemistry principles, using catalyst- and solvent-free conditions, which is significant for sustainable scientific practices (Karami, Farahi, & Banaki, 2015).

Mechanism of Action

Target of Action

The primary targets of 3-pyridine toxoflavin are the Inositol-requiring enzyme 1α (IRE1α) and PIN1 . IRE1α is the most conserved endoplasmic reticulum (ER) stress sensor with two catalytic domains, kinase and RNase, in its cytosolic portion . PIN1 is a peptidylprolyl cis/trans isomerase .

Mode of Action

3-Pyridine toxoflavin acts as a potent inhibitor of IRE1α and PIN1 . It inhibits the IRE1α-XBP1s signaling pathway, causing time- and reducing reagent-dependent irreversible inhibition on IRE1α . The compound binds in the hydrophobic active site of IRE1α, specifically the Mn (II)-coordination shell, by replacing a ligating water molecule .

Biochemical Pathways

The compound affects the IRE1α-XBP1s signaling pathway, which is engaged as an adaptive strategy for protein folding homeostasis under ER stress . By inhibiting this pathway, 3-pyridine toxoflavin disrupts protein folding homeostasis, affecting various signaling processes such as reduction-oxidation (redox) balance, energy production, inflammation, differentiation, and apoptosis .

Result of Action

The inhibition of IRE1α by 3-pyridine toxoflavin results in the disruption of protein folding homeostasis in the ER, affecting various cellular processes . This can lead to changes in cell proliferation and differentiation, and can induce apoptosis .

Action Environment

The action of 3-pyridine toxoflavin can be influenced by various environmental factors. For instance, the presence of oxygen, Mn (II), and the reducing agent dithiothreitol are necessary for the compound to exert its inhibitory effect on IRE1α

Future Directions

Properties

IUPAC Name |

1,6-dimethyl-3-pyridin-4-ylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O2/c1-17-11(19)8-10(15-12(17)20)18(2)16-9(14-8)7-3-5-13-6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAZUOOOZFIYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

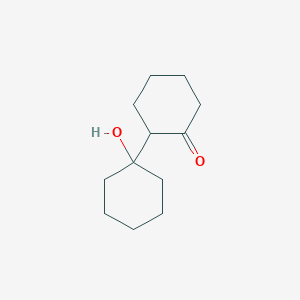

![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)

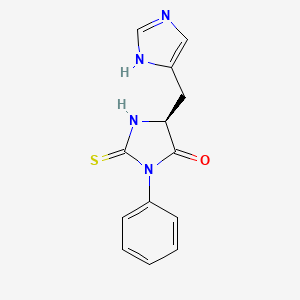

![(1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]-1,2-diphenylethylenediamine](/img/structure/B3068159.png)

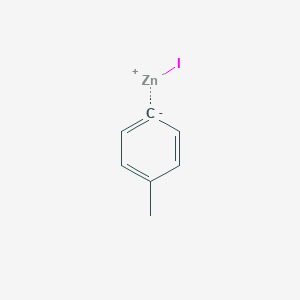

![2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline](/img/structure/B3068194.png)

![(2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate](/img/structure/B3068202.png)